
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate
Overview
Description
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate is an organic compound with the molecular formula C8H6Br2O4S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms and two ester groups attached to the thiophene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the bromination of dimethyl thiophene-3,4-dicarboxylate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the thiophene ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA)
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Major Products:
- Substitution reactions yield various substituted thiophene derivatives.
- Reduction reactions produce alcohols.
- Oxidation reactions result in sulfoxides or sulfones .
Scientific Research Applications
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including polymers and heterocyclic compounds.
Materials Science: The compound is utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as an intermediate in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is employed in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of dimethyl 2,5-dibromothiophene-3,4-dicarboxylate depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various chemical reactions to form desired products. The bromine atoms and ester groups provide reactive sites for further functionalization, enabling the synthesis of complex molecules. The molecular targets and pathways involved vary based on the specific reactions and applications .
Comparison with Similar Compounds
- Dimethyl 2,5-dichlorothiophene-3,4-dicarboxylate
- Dimethyl 2,5-difluorothiophene-3,4-dicarboxylate
- Dimethyl 2,5-diiodothiophene-3,4-dicarboxylate
Comparison: Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate is unique due to the presence of bromine atoms, which offer distinct reactivity compared to other halogenated derivatives. Bromine atoms are larger and more polarizable than chlorine and fluorine, leading to different electronic and steric effects in chemical reactions. This compound’s reactivity and properties make it suitable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
dimethyl 2,5-dibromothiophene-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O4S/c1-13-7(11)3-4(8(12)14-2)6(10)15-5(3)9/h1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNRHWBYMHSWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1C(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3308221.png)
![(4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl)methanamine](/img/structure/B3308226.png)
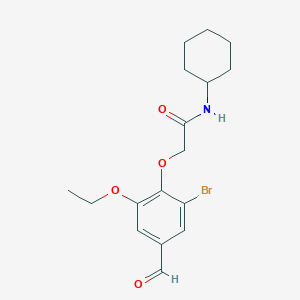
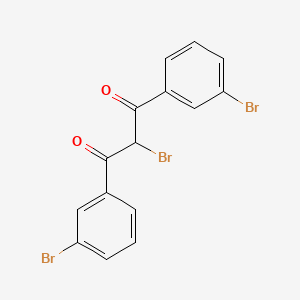
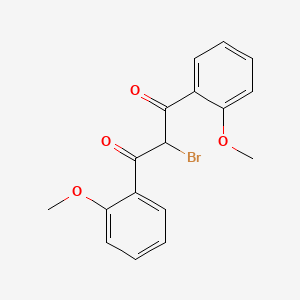
![2-[4-(2-Pyridyl)-1-piperazinyl]aniline](/img/structure/B3308259.png)
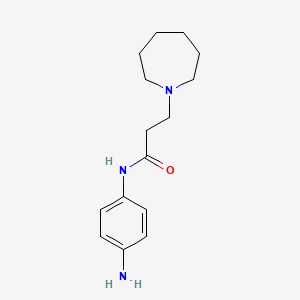

![3-[(2,6-Difluorophenyl)methyl]azetidine](/img/structure/B3308275.png)
![N-[3-(aminomethyl)phenyl]-3-(morpholin-4-yl)propanamide](/img/structure/B3308283.png)
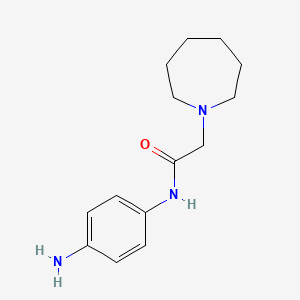
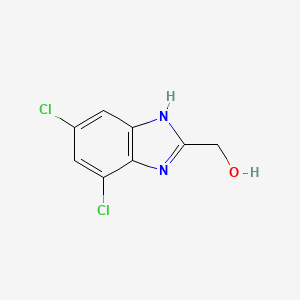
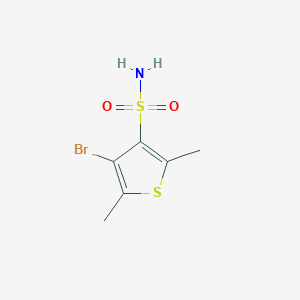
![({4-[(Ethylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B3308315.png)
